molecular formula C21H22N2O3 B1225467 N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide

N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide

Cat. No. B1225467
M. Wt: 350.4 g/mol
InChI Key: WITCPHUEQLJCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide is a member of quinolines.

Scientific Research Applications

Psycho- and Neurotropic Properties

A study examined the psycho- and neurotropic effects of novel quinolinone derivatives, including one closely related to N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide. These compounds were evaluated for their sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting potential applications in psychoactive therapies (Podolsky, Shtrygol’, & Zubkov, 2017).

Diuretic Properties and Hypertension Remedy

Research on polymorphic modifications of a quinolinone compound, similar to N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide, indicated its strong diuretic properties. This suggests its potential use in new treatments for hypertension (Shishkina et al., 2018).

Anticancer Applications

A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, structurally similar to the target compound, showed potential as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors. These compounds exhibited potency against cancer enzymes and effectiveness in human tumor models, indicating their relevance in cancer therapy (Mannion et al., 2009).

Antimicrobial Activity

A study on quinoxaline derivatives, which are chemically related to the compound , revealed significant antimicrobial activity. These compounds were effective against various microbial strains, suggesting potential applications in antimicrobial treatments (Abu Mohsen et al., 2014).

properties

Product Name

N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(2-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C21H22N2O3/c1-13(2)21(25)22-20-18(15-10-6-8-12-17(15)26-4)19(24)14-9-5-7-11-16(14)23(20)3/h5-13H,1-4H3,(H,22,25)

InChI Key

WITCPHUEQLJCKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3OC

solubility

52.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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